![molecular formula C32H31F3N6O2 B15055155 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate
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Overview
Description
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolo[2,3-b]pyridine core, and a pentanedinitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the piperidine and pyrrolo[2,3-b]pyridine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cellular processes and molecular interactions due to its unique structure.
Industry: The compound can be utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
When compared to similar compounds, 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate stands out due to its unique combination of structural features. Similar compounds may include other piperidine or pyrrolo[2,3-b]pyridine derivatives, but the presence of the pentanedinitrile and trifluoroacetate groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound "2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate" (commonly referred to as the target compound) is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of a piperidine moiety is particularly significant as it is known to enhance binding affinity to various biological targets.
Research indicates that the target compound may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, compounds with similar structures have shown inhibitory effects on Janus Kinase (JAK) pathways, critical in cell signaling and proliferation .
- Antimicrobial Activity : The compound's structure suggests potential efficacy against bacterial pathogens. Analogous compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that modifications in the pyrrolopyridine structure can enhance antibacterial properties .
- Cytotoxic Effects : In vitro studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines. The incorporation of the piperidine ring is often associated with improved cytotoxicity against various tumors .
Biological Activity Data
The following table summarizes key biological activities reported for the target compound and its analogs:
Case Studies
Several studies have explored the biological activity of compounds structurally related to the target compound:
- JAK Inhibitors : A study on benzo[c]pyrrolo[2,3-h][1,6]-naphthyridin derivatives revealed potent JAK inhibition with low IC50 values, suggesting that structural modifications can lead to enhanced therapeutic efficacy .
- Antimycobacterial Agents : The development of novel chemical entities targeting Mycobacterium tuberculosis highlighted the importance of structural diversity in improving antimicrobial activity. Compounds with similar scaffolds were effective at low concentrations .
- Cancer Therapeutics : Research into MDM2 inhibitors has shown that modifications in the piperidine and pyridine rings can significantly affect antitumor activity, leading to promising results in preclinical models .
Properties
Molecular Formula |
C32H31F3N6O2 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[6-[[5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]pyridin-2-yl]pentanedinitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H30N6.C2HF3O2/c1-36-14-11-23(12-15-36)21-7-9-22(10-8-21)25-17-28-26(20-34-30(28)33-19-25)16-27-5-2-6-29(35-27)24(18-32)4-3-13-31;3-2(4,5)1(6)7/h2,5-10,17,19-20,23-24H,3-4,11-12,14-16H2,1H3,(H,33,34);(H,6,7) |
InChI Key |
OIIDQQOHUMWYJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4CC5=NC(=CC=C5)C(CCC#N)C#N)N=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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